molecular formula C6H7BN2O3 B1432007 2-Carbamoylpyridine-3-boronic acid CAS No. 1412415-69-0

2-Carbamoylpyridine-3-boronic acid

Cat. No.: B1432007
CAS No.: 1412415-69-0
M. Wt: 165.94 g/mol
InChI Key: SMFVUCBLCVLVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamoylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H7BN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoylpyridine-3-boronic acid typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling of halopyridines with boronic esters or boronic acids . Another approach involves the halogen-metal exchange followed by borylation . These reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-boronic acid: Similar structure but lacks the carbamoyl group.

    2-Carbamoylpyridine-4-boronic acid: Similar structure but with the boronic acid group at a different position.

    2-Aminopyridine-3-boronic acid: Similar structure but with an amino group instead of a carbamoyl group.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2-carbamoylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFVUCBLCVLVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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